molecular formula C10H7N3O2 B2983951 N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2249492-94-0

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2983951
CAS No.: 2249492-94-0
M. Wt: 201.185
InChI Key: NVINJYZEKHDGAS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the reaction of furo[3,2-b]pyridine derivatives with cyanomethylating agents. One common method includes the treatment of furo[3,2-b]pyridine-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to enzymes such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . This binding inhibits the proliferation of cancer cells and induces apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2(H)-one derivatives
  • Nicotinonitrile derivatives
  • Furo[2,3-b]pyridine derivatives

Uniqueness

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide stands out due to its unique fused ring system and the presence of both a nitrile and carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .

Properties

IUPAC Name

N-(cyanomethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-3-5-13-10(14)9-6-7-8(15-9)2-1-4-12-7/h1-2,4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINJYZEKHDGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)NCC#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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